

3,6-Dibromocarbazole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dibromocarbazole

Cat. No.: B031536

[Get Quote](#)

An In-depth Technical Guide to 3,6-Dibromocarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,6-Dibromocarbazole**, a key intermediate in the fields of pharmaceutical development and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant applications, with a focus on its role as a precursor to bioactive molecules and materials for organic electronics.

Core Properties of 3,6-Dibromocarbazole

3,6-Dibromocarbazole is a halogenated aromatic heterocyclic compound. Its carbazole core provides a rigid, planar structure with a rich π -electron system, making it an excellent scaffold for the development of functional molecules. The bromine atoms at the 3 and 6 positions serve as reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a wide array of derivatives.

Data Presentation: Physicochemical Properties

All quantitative data for **3,6-Dibromocarbazole** has been summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	6825-20-3 [1] [2]
Molecular Formula	C ₁₂ H ₇ Br ₂ N [2] [3]
Molecular Weight	325.00 g/mol [3]
Appearance	White to tan or light green crystalline powder
Melting Point	204-206 °C
Solubility	Soluble in benzene and chloroform
¹ H NMR (CDCl ₃ , 500 MHz)	δ (ppm) 10.37 (s, 1H), 8.13 (d, J=1.9 Hz, 2H), 7.52 (d, J=8.6 Hz, 2H), 7.31 (d, J=8.6 Hz, 2H)
¹³ C NMR (CDCl ₃ , 125 MHz)	δ (ppm) 139.40, 129.26, 124.45, 113.07, 112.32

Synthesis of 3,6-Dibromocarbazole: Experimental Protocol

The synthesis of **3,6-dibromocarbazole** is most commonly achieved through the bromination of carbazole. The N-bromosuccinimide (NBS) method is widely used due to its efficiency and selectivity.

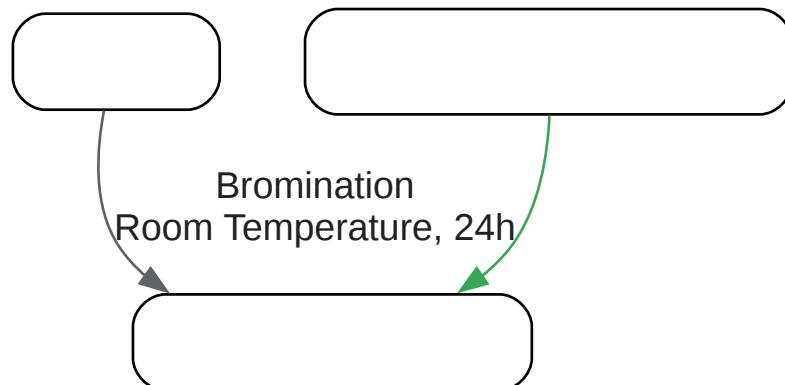
Experimental Protocol: Bromination of Carbazole using NBS

This protocol details the synthesis of **3,6-dibromocarbazole** from carbazole using N-bromosuccinimide as the brominating agent.

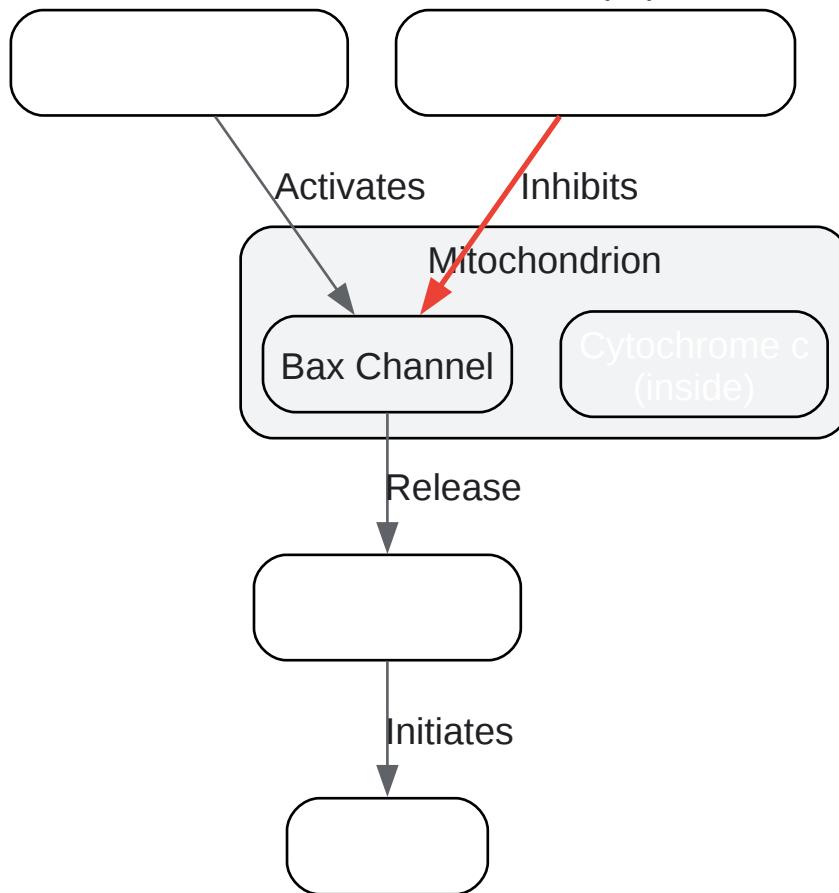
Materials:

- Carbazole
- N-bromosuccinimide (NBS)
- N,N-dimethylformamide (DMF)
- Dichloromethane (DCM)

- Distilled water
- Acetone
- Hexane
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)


Procedure:

- **Reaction Setup:** In a two-necked flask, a suspension of carbazole (1 equivalent) is prepared in dichloromethane (DCM).
- **Addition of Brominating Agent:** A solution of N-bromosuccinimide (2 equivalents) in dry N,N-dimethylformamide (DMF) is added dropwise to the carbazole suspension over a period of 1 hour at 0 °C.
- **Reaction:** The reaction mixture is then stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the mixture is poured into distilled water, which will cause a precipitate to form.
- **Purification:**
 - The precipitate is collected by filtration and washed with distilled water.
 - The collected solid is then dissolved in a suitable solvent like acetone.
 - The product is re-precipitated by adding hexane.
 - The solid is filtered and dried under vacuum at 50 °C to yield **3,6-dibromocarbazole** as a white solid.


Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway from carbazole to **3,6-dibromocarbazole**.

Synthesis of 3,6-Dibromocarbazole

Inhibition of Bax-Mediated Apoptosis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Physiologic and Pharmacologic Modulation of BAX - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. 3,6-Dibromocarbazole | 6825-20-3 [\[chemicalbook.com\]](https://www.chemicalbook.com)
- To cite this document: BenchChem. [3,6-Dibromocarbazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031536#3-6-dibromocarbazole-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b031536#3-6-dibromocarbazole-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com